1,3-Dimethyl-2-fluoroimidazolinium bromide
Description
1,3-Dimethyl-2-fluoroimidazolinium bromide (CAS: 245550-86-1) is an imidazolinium-based ionic liquid with the molecular formula C₅H₁₀FN₂·Br and a molecular weight of 197.05 g/mol . The compound features a fluorinated imidazolinium core substituted with two methyl groups at the 1- and 3-positions, combined with a bromide counterion. Safety data indicate it carries the Xi (irritant) hazard classification .
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN2.BrH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMUDYUXDNHQZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1F)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-fluoroimidazolinium bromide typically involves the reaction of 1,3-dimethylimidazole with a fluorinating agent, followed by the addition of hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include acetonitrile or dichloromethane.
Catalysts: Catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-fluoroimidazolinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as imidazole derivatives.
Reduction Products: Such as reduced imidazole compounds.
Scientific Research Applications
1,3-Dimethyl-2-fluoroimidazolinium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium bromide involves its interaction with specific molecular targets and pathways. The compound can:
Interact with Enzymes: Modulating their activity.
Affect Cellular Pathways: Influencing signal transduction and metabolic processes.
Bind to Receptors: Altering cellular responses and functions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects: The fluorine atom in this compound likely enhances polarity and stability compared to non-fluorinated analogs (e.g., 1-decyl-3-methylimidazolium bromide) . Fluorine’s electron-withdrawing nature may also influence reactivity in substitution or catalytic reactions. Long alkyl chains (e.g., decyl in ) increase hydrophobicity, making such compounds suitable for non-polar solvent systems, whereas shorter chains (e.g., methyl or allyl) improve solubility in polar media .
Biological Activity: Sepantronium bromide (YM-155) stands out as a biologically active analog, inhibiting survivin protein expression with nanomolar potency (IC₅₀ = 0.54–11 nM in cancer cells) .
Synthetic Methods: Imidazolium bromides are typically synthesized via alkylation of imidazole precursors (e.g., propargyl or allyl bromides) . For example, 1-allyl-3-methylimidazolium bromide is prepared by refluxing imidazole derivatives with allyl bromide .
Crystallography and Stability :
- Compounds like 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide exhibit halogen and hydrogen bonding in their crystal structures, stabilizing their solid-state arrangements . Such interactions are critical for materials science applications but remain unexplored for the target compound.
Physicochemical Properties
- Solubility: While solubility data for this compound are unavailable, analogous imidazolium bromides (e.g., 1-decyl-3-methylimidazolium bromide) are highly soluble in organic solvents like dichloromethane and methanol . Fluorination may enhance water solubility compared to non-fluorinated derivatives.
- Thermal Stability : Imidazolinium salts generally exhibit moderate thermal stability. For instance, 2-methyl-4(5)-nitroimidazolium bromide has a melting point of 168–170°C , suggesting the fluorinated analog may have comparable stability.
Biological Activity
1,3-Dimethyl-2-fluoroimidazolinium bromide (DMFIB) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula: CHBrFN
- Molecular Weight: 201.05 g/mol
- CAS Number: 2779129
- Structure: The compound features a fluorinated imidazolinium core, which is significant in mediating its biological interactions.
The biological activity of DMFIB is primarily attributed to its ability to interact with various biomolecular targets. The imidazolinium structure allows for protonation under physiological conditions, which enhances its reactivity and interaction with nucleophiles such as proteins and nucleic acids.
- Antimicrobial Activity : DMFIB has shown promising antimicrobial properties against a range of pathogens. Its mechanism involves disrupting cellular membranes and inhibiting essential metabolic processes in bacteria and fungi, making it a candidate for antibiotic development .
- Enzyme Inhibition : Research indicates that DMFIB can inhibit specific enzymes involved in cell signaling pathways. For instance, it has been observed to affect the activity of transglutaminases, which play a role in various cellular functions including apoptosis and differentiation .
- Anticancer Potential : Preliminary studies suggest that DMFIB may exhibit anticancer properties by inhibiting cancer cell proliferation through the disruption of key signaling pathways. This is particularly relevant in targeting tyrosine kinases, which are crucial in many cancer types.
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of DMFIB demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that DMFIB exhibits lower MIC values compared to conventional antibiotics, indicating stronger antibacterial activity.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
Enzyme Inhibition Studies
Inhibition assays showed that DMFIB acts as a weak inhibitor of tissue transglutaminase with an IC value around 1.0 μM. This inhibition suggests potential applications in diseases where transglutaminase plays a pathological role, such as celiac disease .
Toxicological Profile
The safety profile of DMFIB indicates moderate toxicity levels with an LD of approximately 1261 mg/kg in rats when administered orally, suggesting that while it possesses biological activity, careful consideration is needed regarding dosage and application .
Comparative Studies
Comparative studies with other imidazolinium derivatives have shown that DMFIB has superior biological activity due to the presence of the fluorine atom, which enhances its lipophilicity and membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
